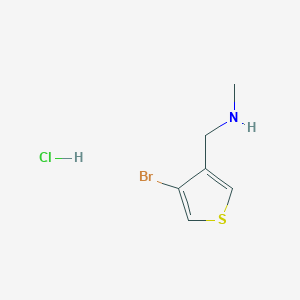

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

Description

BenchChem offers high-quality 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-8-2-5-3-9-4-6(5)7;/h3-4,8H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGMQYTNXIOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640255 | |

| Record name | 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-82-2 | |

| Record name | 3-Thiophenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride (CAS 944450-82-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride, identified by the CAS number 944450-82-2. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on the compound's characteristics, handling, and potential applications.

Chemical Identity and Structure

N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride is a substituted thiophene derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and pharmaceutical applications.

IUPAC Name: 1-(4-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride[1]

Synonyms:

-

n-methyl-4-bromothien-3-yl methyl amine hydrochloride

-

1-4-bromothiophen-3-yl-n-methylmethanamine hydrochloride

-

4-bromothiophen-3-yl methyl methyl amine hydrochloride

-

4-bromo 3-thienyl methyl methylamine, chloride

-

4-bromo-thiophen-3-ylmethyl-methyl-amine hydrochloride

-

3-bromo-4-methylamino methyl thiophene hydrochloride[1]

Molecular Structure:

Chemical Structure of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride

Physicochemical Properties

A summary of the key physical and chemical properties of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride is presented in the table below. It is important to note that experimentally determined data for some properties of this specific compound are not widely available in the public domain. In such cases, properties of structurally similar compounds are referenced to provide an estimate.

| Property | Value | Source |

| Molecular Formula | C6H9BrClNS | [1] |

| Molecular Weight | 242.56 g/mol | [1] |

| Appearance | Technical grade material is available.[1] The physical appearance of the pure compound is not explicitly detailed in the available literature. | |

| Melting Point | Not explicitly reported for this compound. For comparison, the related compound aminehydrochloride has a melting point range of 182°C to 186°C.[2] | |

| Boiling Point | Not explicitly reported. | |

| Solubility | Not explicitly reported. As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and ethanol. |

Synthesis

A related synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives involves the condensation of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde.[3] This suggests that the precursor, 4-bromothiophene-3-carbaldehyde, is a viable starting material for such syntheses.

Hypothetical Synthetic Pathway:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole] ruthenium(II) Ru(OAc)2[(R)-segphos] | 944450-48-0 [chemicalbook.com]

- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Bromothiophene Derivatives

Foreword: The Thiophene Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a foundational structure that has given rise to a multitude of clinically significant therapeutics.[1] Its bioisosteric relationship with the phenyl group allows for favorable modifications in physicochemical properties, metabolic stability, and target binding affinity.[1] The introduction of a bromine atom to this versatile heterocycle further unlocks a rich chemical space, offering avenues for potent and selective biological activity. This guide provides an in-depth exploration of the burgeoning field of bromothiophene derivatives, elucidating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents remains a paramount challenge in global health. Bromothiophene derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxicity against various cancer cell lines through diverse mechanisms of action.[2]

A. Mechanism of Action: Inducing Apoptosis and Inhibiting Pro-Survival Signaling

A primary mechanism by which bromothiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One notable example is 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) , which has demonstrated selective cytotoxicity against prostate (LNCaP), liver (HepG2), and colon (Caco-2) cancer cell lines.[3] Mechanistic studies revealed that BMPT treatment leads to the upregulation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while concurrently downregulating the anti-apoptotic protein Bcl-2.[3] This orchestrated molecular response culminates in the activation of the caspase cascade, a central executioner of apoptosis.

Furthermore, certain bromothiophene-containing fused heterocyclic systems, such as thienopyrimidines, have been shown to inhibit critical pro-survival signaling pathways. These derivatives can act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[4] By targeting these kinases, they effectively cut off the signaling cascades that promote cancer cell proliferation, growth, and survival.[4]

B. Quantitative Assessment of Anticancer Potency

The cytotoxic effects of bromothiophene derivatives are typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] The half-maximal inhibitory concentration (IC50) value, representing the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for comparing the potency of different derivatives.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Thiophene | 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) | LNCaP (Prostate) | 138.57 | [3] |

| HepG2 (Liver) | 185.93 | [3] | ||

| Caco-2 (Colon) | 108.66 | [3] | ||

| Thienopyrimidine | Chloro derivative 3b | HepG2 (Liver) | 3.11 | [4] |

| PC-3 (Prostate) | 2.15 | [4] | ||

| Trimethoxy analog 3g | HepG2 (Liver) | 3.77 | [4] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol provides a standardized workflow for assessing the in vitro anticancer activity of bromothiophene derivatives.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a predetermined optimal density.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the bromothiophene derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

-

Agitate the plates on a shaker to ensure complete dissolution.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromothiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria, including drug-resistant strains.

A. Mechanism of Action: Disrupting Bacterial Integrity

The primary antimicrobial mechanism of many thiophene derivatives is believed to involve the disruption of bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components and ultimately cell death. Some derivatives may also interfere with key metabolic pathways or inhibit enzymes crucial for bacterial survival.[7]

B. Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial potency of bromothiophene derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzothiophene | Escherichia coli | 50 | [8] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2500-5000 | [] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11]

1. Preparation of Materials:

-

Prepare a sterile 96-well microtiter plate.

-

Prepare a stock solution of the bromothiophene derivative in a suitable solvent.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

2. Serial Dilution:

-

Dispense sterile broth into all wells of the microtiter plate.

-

Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.

3. Inoculation:

-

Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the diluted bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

4. Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

5. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

III. Enzyme Inhibition: Modulating Key Biological Processes

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Bromothiophene derivatives have shown potential as inhibitors of various enzymes, particularly kinases, which are often dysregulated in diseases such as cancer.

A. Mechanism of Action: Targeting Kinase Activity

Kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group to a substrate. Certain 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, demonstrating inhibitory activity against kinases such as Clk4, DRAK1, and haspin.[12] The mechanism of inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where it binds to an allosteric site and alters the enzyme's conformation.[13]

B. Quantitative Assessment of Enzyme Inhibition

The inhibitory potency of bromothiophene derivatives against specific enzymes is determined by measuring their IC50 or Ki (inhibition constant) values.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 5-hydroxybenzothiophene hydrazide | Clk4 | 11 | [12] |

| DRAK1 | 87 | [12] | |

| haspin | 125.7 | [12] | |

| Clk1 | 163 | [12] | |

| Dyrk1B | 284 | [12] | |

| Dyrk1A | 353.3 | [12] |

C. Experimental Protocol: In Vitro Kinase Inhibition Assay

Various assay formats can be employed to assess kinase inhibition, often relying on the detection of the phosphorylated product. A common approach involves a fluorescence-based assay.

1. Assay Setup:

-

In a microplate, combine the target kinase, a fluorescently labeled substrate, and ATP in a suitable buffer.

-

Add the bromothiophene derivative at various concentrations.

2. Enzymatic Reaction:

-

Incubate the plate at the optimal temperature for the kinase reaction to proceed.

3. Detection:

-

Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.

4. Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

IV. Synthesis and Structure-Activity Relationships: The Path to Optimization

The synthesis of biologically active bromothiophene derivatives often utilizes modern cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful tool.[8][14] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the thiophene core.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For instance, in a series of thienopyrimidine derivatives, it was observed that substituting the phenyl ring with electron-withdrawing groups enhanced anticancer activity against PC-3 prostate cancer cells.[4] Conversely, the position and nature of the halogen atom can significantly impact activity, as seen in a series of benzamides where an iodo-substituted derivative was more potent than its bromo-substituted counterpart.[15] These insights guide the rational design of next-generation bromothiophene derivatives with improved potency and selectivity.

V. Conclusion and Future Perspectives

Bromothiophene derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities provide a strong foundation for further research and development. Future efforts should focus on elucidating detailed mechanisms of action, optimizing lead compounds through medicinal chemistry approaches, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this rich chemical space holds the promise of delivering novel and effective therapies for a range of human diseases.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

-

MTT Analysis Protocol. Creative Bioarray. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH. [Link]

-

Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Sci-Hub. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. NIH. [Link]

-

Graphviz view of a cell cycle canonical signaling pathway with gene... ResearchGate. [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Elsevier. [Link]

-

MIC (Broth Microdilution) Testing. YouTube. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

- KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.

-

Tips for Illustrating Biological Pathways. YouTube. [Link]

-

ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Semantic Scholar. [Link]

-

Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]

-

Dot Language (graph based diagrams). Medium. [Link]

-

Extrinsic & Intrinsic Apoptosis Pathways Diagram. SciSpace. [Link]

-

Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

-

Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. [Link]

-

Pathway Enrichment Analysis plots: easy R tutorial. YouTube. [Link]

-

Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]

-

-

Antimicrobial susceptibility testing: Broth dilution method. YouTube. [Link]

-

-

Drawing graphs with dot. Graphviz. [Link]

-

(PDF) N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. ResearchGate. [Link]

-

Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. NIH. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. microbeonline.com [microbeonline.com]

- 12. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]

- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of Brominated Thiophene Analogs

Foreword: The Strategic Role of Bromine in Thiophene-Based Drug Discovery

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities that span from anticancer to anti-inflammatory and antimicrobial applications.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing drug-receptor interactions.[1] This guide delves into a specific, yet profoundly impactful, modification of the thiophene scaffold: bromination. The introduction of bromine atoms onto the thiophene ring is not a trivial substitution; it is a strategic decision that can dramatically alter a compound's pharmacological profile. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing insights into the synthesis, structure-activity relationships (SAR), and mechanistic underpinnings of brominated thiophene analogs. We will explore the causal relationships behind experimental designs and present self-validating protocols to empower your research endeavors in this exciting and evolving field.

The Medicinal Chemistry of Brominated Thiophenes: Synthesis and Strategic Design

The journey of investigating brominated thiophene analogs begins with their synthesis. The position and number of bromine substituents are critical variables that dictate the molecule's three-dimensional structure and electronic properties, which in turn influence its biological activity.

Rationale for Bromination in Drug Design

The incorporation of bromine into a thiophene scaffold is a deliberate strategy to modulate its drug-like properties. Bromine, as a halogen, is an electron-withdrawing group that can influence the acidity of nearby protons and the overall electron density of the aromatic ring. This can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.[3] Furthermore, the size and lipophilicity of bromine can be leveraged to enhance binding affinity within hydrophobic pockets of enzymes or receptors.[1]

Synthetic Strategies for Brominated Thiophenes

The synthesis of brominated thiophenes can be approached through various methods, each with its own advantages in terms of regioselectivity and yield.

A common method for brominating thiophenes is through electrophilic aromatic substitution. Due to the electron-rich nature of the thiophene ring, it readily reacts with electrophiles like bromine.[1]

Experimental Protocol: Electrophilic Bromination of a Thiophene Carboxylate

This protocol describes the synthesis of a halogenated thiophene carboxylate, which can serve as a precursor for further derivatization.[4]

Objective: To synthesize 2,4-dibromophenyl 5-bromothiophene-2-carboxylate.

Materials:

-

5-bromothiophene-2-carboxylic acid

-

2,4-dibromophenol

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

4-(dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), dry

Procedure:

-

Dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in dry DCM (50-60 mL) in an oven-dried round-bottom flask equipped with a magnetic stirrer.

-

Add 2,4-dibromophenol (1 equivalent), DCC (1.1 equivalents), and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired halogenated thiophene carboxylate.[4]

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the thiophene and dibromophenyl moieties, along with the correct molecular weight, will validate the successful synthesis.

For more controlled and regioselective bromination, a lithiation-bromination sequence can be employed. This method allows for the specific placement of bromine at positions that may not be accessible through direct electrophilic substitution.

Experimental Protocol: Regioselective Bromination of 3-Alkylthiophene

This protocol details a method for the selective bromination of 3-alkylthiophenes.[5]

Objective: To synthesize 2-bromo-4-alkylthiophene.

Materials:

-

3-alkylthiophene

-

n-Butyllithium (n-BuLi)

-

Bromine (Br2)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve the 3-alkylthiophene in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-BuLi (1.1 equivalents) to the solution and stir for 1.5 hours at -78 °C to allow for lithiation.

-

Slowly add a solution of bromine (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.[5]

Self-Validation: The regioselectivity of the bromination can be confirmed by 1H NMR spectroscopy, where the coupling patterns and chemical shifts of the thiophene protons will be indicative of the bromine's position.

Pharmacological Landscape of Brominated Thiophene Analogs

The introduction of bromine onto the thiophene scaffold has led to the discovery of compounds with a wide array of pharmacological activities. The nature and position of the bromine atom, along with other substituents, play a crucial role in determining the biological effect.[6][7]

Anticancer Activity

Brominated thiophenes have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes such as kinase signaling and microtubule dynamics.[6][7]

Many thiophene derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cell growth, proliferation, and survival.[8][9][10] Bromination can enhance the binding affinity of these inhibitors to the kinase active site.

Structure-Activity Relationship Insights:

-

In a series of thiophene-3-carboxamide derivatives designed as c-Jun N-terminal kinase (JNK) inhibitors, the presence and position of substituents on the thiophene ring were found to be critical for activity.[8][9]

-

While specific brominated examples in this series were not detailed, the general principle of substituent effects highlights the importance of exploring halogenation as a means to optimize kinase inhibition.

Signaling Pathway: JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. Inhibition of JNK can lead to cell cycle arrest and apoptosis.

Caption: JNK signaling pathway and the inhibitory action of brominated thiophene analogs.

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Several thiophene derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[11]

Structure-Activity Relationship Insights:

-

In a study comparing halogenated benzamides, the 2-iodobenzamide derivative displayed enhanced inhibitory activity against the A549 lung cancer cell line (IC50 = 6.10 μM).[11]

-

Notably, the replacement of iodine with bromine resulted in a significant reduction in inhibitory activity, highlighting the nuanced effects of different halogens.[11]

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of brominated thiophene analogs on cancer cell lines.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a brominated thiophene analog against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, HeLa)

-

Complete cell culture medium

-

Brominated thiophene analog stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the brominated thiophene analog in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[9]

Self-Validation: The assay should include appropriate controls (positive, negative, and vehicle) to ensure the validity of the results. The IC50 value should be reproducible across multiple experiments.

Caption: Workflow for determining the in vitro cytotoxicity of brominated thiophene analogs using the MTT assay.

Anti-inflammatory Activity

Thiophene derivatives have shown significant promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13][14]

Structure-Activity Relationship Insights:

-

In a study of tetrasubstituted thiophenes, a compound with a chloro group on the anilino moiety at the second position of the thiophene ring exhibited the highest anti-inflammatory activity.[13]

-

This suggests that halogen substitution can significantly enhance the anti-inflammatory profile of thiophene analogs.

Antimicrobial Activity

The thiophene scaffold is present in several antimicrobial drugs, and brominated derivatives have also been investigated for their antibacterial and antifungal properties.[15][16][17][18][19]

Structure-Activity Relationship Insights:

-

A study on 3-halobenzo[b]thiophenes revealed that both 3-chloro and 3-bromo derivatives with a cyclohexanol substitution exhibited low minimum inhibitory concentrations (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[15] This indicates that bromination can contribute to potent antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a brominated thiophene analog against microbial strains.[15]

Objective: To determine the lowest concentration of a brominated thiophene analog that inhibits the visible growth of a microorganism.

Materials:

-

Microbial strain (bacterial or fungal)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Brominated thiophene analog stock solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the appropriate broth medium.

-

Prepare serial twofold dilutions of the brominated thiophene analog in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Self-Validation: The inclusion of standard antimicrobial agents as positive controls allows for the validation of the assay's sensitivity and the comparison of the test compound's potency.

Pharmacokinetic Considerations: ADME-Tox Profile

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a compound. The introduction of bromine can significantly influence these properties.[3][20][21][22]

-

Lipophilicity: Bromine increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

-

Metabolism: Thiophene-containing drugs can be metabolized by cytochrome P450 enzymes through S-oxidation or epoxidation, which can sometimes lead to toxic metabolites. The presence of bromine can alter the metabolic pathway and the rate of metabolism.

-

Toxicity: The potential for toxicity is a critical consideration. In silico and in vitro models are valuable tools for predicting the ADME-Tox properties of brominated thiophene analogs early in the drug discovery process.[20]

Future Directions and Concluding Remarks

The exploration of brominated thiophene analogs in pharmacology is a field ripe with potential. While the impact of bromine substitution can be context-dependent, with some studies showing enhanced activity and others a reduction, it is clear that bromination is a powerful tool for fine-tuning the pharmacological properties of thiophene-based compounds.

Future research should focus on:

-

Systematic SAR studies: Comprehensive studies that systematically vary the position and number of bromine atoms on the thiophene ring are needed to establish clear SAR trends for different biological targets.

-

Mechanistic investigations: Deeper exploration into the molecular mechanisms by which brominated thiophenes exert their effects will facilitate rational drug design.

-

Comparative studies: Direct comparisons of brominated analogs with their chlorinated, fluorinated, and iodinated counterparts will provide a more complete understanding of the role of halogens in modulating activity.

-

ADME-Tox profiling: Early and thorough ADME-Tox assessment of promising brominated thiophene candidates is essential for their successful translation into clinical use.

References

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 5. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl.

An In-Depth Technical Guide to 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl for Advanced Research Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with detailed insights into its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.

Compound Profile and Physicochemical Properties

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of a phenyl ring, often leading to improved pharmacokinetic profiles and target interactions in drug candidates[1][2]. The presence of a bromine atom and a methylaminomethyl side chain provides specific vectors for further chemical modification, making it a valuable intermediate for library synthesis.

Table 1: Core Compound Identifiers and Calculated Properties

| Property | Value | Rationale / Method |

| Chemical Formula | C₆H₉BrClNS | Calculated based on atomic constituents (C, H, Br, Cl, N, S). |

| Molecular Weight | 258.57 g/mol | Calculated from the atomic weights of the constituent atoms. |

| IUPAC Name | 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride | Standard chemical nomenclature. |

| CAS Number | Not assigned. | As of the latest search, a specific CAS number has not been allocated. |

| Canonical SMILES | CNCC1=C(S/C=C1)Br.Cl | Representation of the molecular structure. |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Stability | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | Amine salts are generally stable under standard laboratory conditions but can be hygroscopic. |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl is most effectively achieved via a two-step process involving the formation of an imine followed by its reduction, a classic method known as reductive amination. This approach is widely used for its efficiency and high yields in generating secondary amines.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 4-bromothiophene-3-carbaldehyde. This starting material undergoes a condensation reaction with methylamine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

4-bromothiophene-3-carbaldehyde

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: Dissolve 4-bromothiophene-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Add methylamine solution (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at room temperature for 2-3 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The reaction is typically rapid. Performing the initial addition at 0°C helps to control any potential exotherm, while allowing it to warm to room temperature ensures the condensation reaction goes to completion.

-

-

Reduction: Once imine formation is complete, re-cool the mixture to 0°C. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Trustworthiness: Adding the reducing agent slowly is critical to manage the evolution of hydrogen gas and prevent the reaction from becoming too vigorous. NaBH₄ is a mild and selective reducing agent, ideal for reducing imines without affecting the thiophene ring or the bromo-substituent.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours (overnight).

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Salt Formation: Filter the dried organic solution and bubble dry HCl gas through it, or add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts. Dry the final product under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods should be employed.

Characterization Workflow

Caption: Standard analytical workflow for compound verification.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

-

Two doublets in the aromatic region (around 7.0-7.8 ppm) for the two protons on the thiophene ring.

-

A singlet or doublet for the methylene (-CH₂-) protons adjacent to the thiophene ring (around 4.0-4.5 ppm).

-

A singlet for the N-methyl (-CH₃) protons (around 2.5-3.0 ppm).

-

A broad singlet for the ammonium (-NH₂⁺-) proton, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum should display six unique carbon signals: four for the thiophene ring carbons, one for the methylene carbon, and one for the methyl carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a parent ion peak corresponding to the free base [M+H]⁺ at approximately m/z 222.0 and 224.0, reflecting the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).

-

FTIR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary ammonium salt (around 2700-3000 cm⁻¹) and C-H and C=C stretching from the thiophene ring.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing molecules are integral to numerous FDA-approved drugs and are a major focus of ongoing research.[5] Their utility stems from their versatile chemical nature and biological activity.[6]

-

Scaffold for Novel Therapeutics: 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl serves as a key building block. The secondary amine provides a nucleophilic site for further elaboration, while the bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[7][8] This dual functionality allows for the rapid generation of diverse chemical libraries to screen for biological activity.

-

Bioisosteric Replacement: The thiophene core can mimic a benzene ring, allowing it to interact with receptors while potentially improving metabolic stability or modifying electronic properties to enhance binding affinity.[2]

-

Areas of Investigation: Substituted aminothiophenes have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable starting point for programs targeting these areas.[9][10]

Conclusion

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a strategically designed chemical intermediate with high potential for drug discovery and development. Its synthesis is straightforward using established chemical transformations, and its structure allows for diverse subsequent modifications. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and effectively utilize this compound in the pursuit of novel therapeutic agents.

References

- This reference is not available.

-

Asif, M. (2015). A mini review on anti-inflammatory activity of thiophene and their derivatives. Mini reviews in medicinal chemistry, 15(9), 758-768. Available at: [Link]

-

ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available at: [Link]

-

Asghar, F., Ali, S., Gilani, M. A., Farooq, U., & Yaqub, M. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. Available at: [Link]

-

Shafique, S., Firdous, F., Iqbal, M. S., & Asghar, M. N. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry. Available at: [Link]

- This reference is not available.

- This reference is not available.

-

ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

- This reference is not available.

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Available at: [Link]

- This reference is not available.

- This reference is not available.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Thiophene Derivatives in Modern Drug Discovery. Available at: [Link]

-

International Journal of ChemTech Research. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. Available at: [Link]

- This reference is not available.

- This reference is not available.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Hydrochloride: An Application Note for Drug Discovery and Development

Introduction

Thiophene-containing scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific substitution pattern on the thiophene ring plays a crucial role in modulating the biological properties of these molecules. 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a key building block for the synthesis of various pharmaceutically active compounds. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the secondary amine moiety provides a site for derivatization and influences the compound's physicochemical properties, such as solubility and basicity.

This comprehensive guide provides a detailed, two-step synthesis protocol for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. The synthesis commences with the formylation of 3,4-dibromothiophene to yield the key intermediate, 4-bromothiophene-3-carbaldehyde. This is followed by a reductive amination with methylamine and subsequent conversion to the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a self-validating protocol.

Synthetic Strategy Overview

The synthesis is designed as a two-stage process. The first stage focuses on the regioselective formylation of a dibrominated thiophene precursor. The second stage involves the construction of the N-methylmethanamine side chain via a highly selective and mild reductive amination reaction, followed by the formation of the final hydrochloride salt for improved stability and handling.

Figure 1: Overall synthetic workflow for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride.

PART 1: Synthesis of 4-Bromothiophene-3-carbaldehyde

The crucial intermediate, 4-bromothiophene-3-carbaldehyde, is synthesized via a lithium-halogen exchange followed by formylation. This method offers high regioselectivity.

Principle and Rationale

The synthesis of 4-bromothiophene-3-carbaldehyde is achieved by the lithiation of 3,4-dibromothiophene followed by quenching with N,N-dimethylformamide (DMF).[1] The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates a selective lithium-halogen exchange at the more reactive α-position (position 3) of the thiophene ring. The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. Subsequent aqueous workup hydrolyzes the intermediate to afford the desired aldehyde. This approach is favored over direct formylation of 3-bromothiophene, which can lead to a mixture of isomers.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity |

| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.94 | 10.0 g | 0.041 | 98% |

| n-Butyllithium | C₄H₉Li | 64.06 | 17.3 mL | 0.043 | 2.5 M in hexanes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 4.8 mL | 0.062 | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Anhydrous |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - | - |

| Brine | NaCl | 58.44 | 50 mL | - | Saturated |

| Magnesium sulfate | MgSO₄ | 120.37 | As needed | - | Anhydrous |

Procedure:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,4-dibromothiophene (10.0 g, 0.041 mol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Lithiation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (17.3 mL of a 2.5 M solution in hexanes, 0.043 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: To the reaction mixture, add anhydrous N,N-dimethylformamide (4.8 mL, 0.062 mol) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to afford 4-bromothiophene-3-carbaldehyde as a pale yellow oil. The expected yield is approximately 85%.[1]

PART 2: Synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Hydrochloride

The final product is synthesized via a one-pot reductive amination of the aldehyde intermediate, followed by conversion to its hydrochloride salt.

Principle and Rationale

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[2][3] This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[4][5] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of 4-bromothiophene-3-carbaldehyde and methylamine. NaBH(OAc)₃ is particularly advantageous as it is less reactive than sodium borohydride and can selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions.[6] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE).[5] The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability, crystallinity, and ease of handling.[7]

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity |

| 4-Bromothiophene-3-carbaldehyde | C₅H₃BrOS | 191.05 | 5.0 g | 0.026 | >97% |

| Methylamine solution | CH₅N | 31.06 | 3.3 mL | 0.039 | 40% in H₂O |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 8.3 g | 0.039 | 97% |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - | Anhydrous |

| Acetic acid | C₂H₄O₂ | 60.05 | 1.5 mL | 0.026 | Glacial |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 100 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Hydrochloric acid solution | HCl | 36.46 | As needed | - | 2.0 M in Et₂O |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 100 mL | - | Anhydrous |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromothiophene-3-carbaldehyde (5.0 g, 0.026 mol), anhydrous 1,2-dichloroethane (100 mL), and methylamine solution (3.3 mL of 40% in water, 0.039 mol).

-

Imine Formation: Add glacial acetic acid (1.5 mL, 0.026 mol) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (8.3 g, 0.039 mol) to the reaction mixture. Caution: The addition may cause some effervescence. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude free amine, 1-(4-bromothiophen-3-yl)-N-methylmethanamine, as an oil.

-

Salt Formation: Dissolve the crude amine in anhydrous diethyl ether (100 mL). While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper) and a precipitate forms.

-

Isolation and Purification: Stir the resulting suspension for 1 hour at room temperature. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-(4-bromothiophen-3-yl)-N-methylmethanamine hydrochloride as a white to off-white solid. Recrystallization from isopropanol/ether may be performed for higher purity if necessary.[8]

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the intermediate and the final product. For the final product, characteristic signals for the thiophene protons, the methylene bridge, and the N-methyl group are expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized molecules.[9][10]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

-

Sodium Triacetoxyborohydride: Reacts with water and moisture to release flammable gases.[11][12][13] It is also a skin and eye irritant. Handle in a dry environment and avoid inhalation of dust.

-

Brominated Thiophenes: These compounds can be irritants and harmful if inhaled or absorbed through the skin. Avoid contact and handle with care.

-

Solvents: Diethyl ether and THF are highly flammable. 1,2-dichloroethane is a suspected carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. The described methods are based on well-established and reliable chemical transformations, offering high yields and purity. By providing a clear rationale for the chosen synthetic strategy and detailed step-by-step instructions, this guide serves as a valuable resource for researchers in the field of drug discovery and organic synthesis, enabling the efficient production of this important chemical intermediate.

References

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1055.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ACS Publications. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

-

ResearchGate. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]

-

ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? Retrieved from [Link]

-

Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

PMC. (n.d.). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Retrieved from [Link]

-

Figshare. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

-

Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

-

Thieme. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc ... Retrieved from [Link]

-

Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

- Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

Sources

- 1. Buy 4-Bromothiophene-3-carbaldehyde (EVT-327084) | 18791-78-1 [evitachem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. lifechempharma.com [lifechempharma.com]

- 13. lobachemie.com [lobachemie.com]

Mastering Purity: A Protocol for the Recrystallization of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Hydrochloride

This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers a first-principles approach to developing a robust purification strategy, ensuring high purity and crystalline product suitable for downstream applications.

Introduction: The Imperative of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of chemical purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely employed technique for the purification of solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a substituted thiophene derivative, a class of compounds of significant interest in medicinal chemistry. The purification of this hydrochloride salt presents a unique set of challenges and opportunities, necessitating a carefully considered approach to solvent selection and experimental design. This guide will walk you through the theoretical considerations and provide a practical, step-by-step protocol to achieve a highly purified, crystalline final product.

Understanding the Molecule and Potential Impurities

The structure of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride, with its brominated thiophene ring and a protonated amine, dictates its physicochemical properties. As a hydrochloride salt, it is expected to be a crystalline solid with a relatively high melting point and significant polarity.

Potential impurities in a crude sample can originate from various stages of its synthesis.[1] These may include:

-

Unreacted starting materials: Such as 4-bromothiophene-3-carbaldehyde or methylamine.

-

Byproducts of the reaction: Formed through side reactions or incomplete conversions.

-

Reagents and catalysts: Carried over from the synthesis and workup steps.

-

Degradation products: Resulting from instability of the product under certain conditions.

A thorough understanding of the synthetic route is invaluable for predicting the likely impurities and designing a purification strategy that effectively removes them.

The Theory of Recrystallization: A Primer

Recrystallization is based on the principle that the solubility of a solid in a solvent is temperature-dependent. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration).

The process of recrystallization can be broken down into several key stages:

-

Solvent Selection: The most critical step in developing a successful recrystallization protocol.

-

Dissolution: Dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution.

-

Filtration (optional): Removing any insoluble impurities from the hot solution.

-

Crystallization: Allowing the solution to cool slowly, promoting the formation of pure crystals.

-

Isolation and Drying: Collecting the purified crystals and removing any residual solvent.

Experimental Protocol: A Step-by-Step Guide

Safety First: Handling Brominated Thiophenes and Hydrochloride Salts

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride and all solvents used. As a general precaution:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Brominated organic compounds can be toxic and should be handled with care.

-

Hydrochloride salts can be corrosive and irritating; avoid inhalation of dust and contact with skin and eyes.

Solvent Screening: The Key to Success

Due to the lack of specific solubility data for this compound, a systematic solvent screening is the first and most critical experimental step.

Objective: To identify a single solvent or a mixed solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the target compound.

Materials:

-

Crude 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

-

A selection of solvents with varying polarities (see Table 1)

-

Small test tubes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount of the crude compound (e.g., 20-30 mg) into several test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

-

If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube in a heating block or water bath.

-

Continue adding the solvent dropwise to the hot mixture until the solid dissolves completely. Record the approximate volume of solvent used.

-

Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

-

Observe if crystal formation occurs. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.

-